3-{[2-(2-Chlorophenyl)-2-oxoethyl]carbamoyl}propanoic acid - 1221724-63-5

3-{[2-(2-Chlorophenyl)-2-oxoethyl]carbamoyl}propanoic acid

Catalog Number: EVT-1776627
CAS Number: 1221724-63-5
Molecular Formula: C12H12ClNO4
Molecular Weight: 269.68 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Compound 1: 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid

Compound Description: This compound was synthesized and analyzed using a validated RP-HPLC method under different pH conditions []. The study aimed to follow the compound's degradation and the emergence of impurities.

Compound 2: 2-(4-Chlorophenyl)-2-oxoethyl naphthalene-1-carboxylate

Compound Description: This compound, an ester derived from 1-naphthoic acid and an aromatic alcohol, was structurally characterized by X-ray crystallography [].

Compound 3: 3-(2,6-Dimethyl-4-carbamoylphenyl)propanoic Acid (Dcp)

Compound Description: Dcp is a synthetic analog of 2',6'-dimethyltyrosine where the amino and hydroxyl groups are replaced by a hydrogen and a carbamoyl group, respectively []. It's been incorporated into opioid peptides, leading to the development of opioid antagonists.

Compound 4: (2S)-2-methyl-3-(2,6-dimethyl-4-carbamoylphenyl)propanoic Acid [(2S)-Mdcp]

Compound Description: This tyrosine analog features a methyl group replacing the amino group and a carbamoyl group replacing the hydroxyl group of 2',6'-dimethyltyrosine []. Incorporating (2S)-Mdcp into opioid agonist peptides has generated compounds demonstrating antagonistic properties at various opioid receptors.

Compound 5: 3-amino-3-(4-chlorophenyl)propanoic Acid

Compound Description: This compound is a lower homolog of the GABA B receptor antagonist, Baclofen []. It acts as a weak specific antagonist of GABA at this receptor.

Compound 6: 2-Amino-2-(4-chlorophenyl)ethylphosphonic Acid

Compound Description: This molecule is a lower homolog of the GABAB receptor antagonist Phaclofen []. Similar to 3-amino-3-(4-chlorophenyl)propanoic acid, it acts as a weak antagonist at this receptor.

Compound 7: 2-Amino-2-(4-chlorophenyl)ethanesulfonic Acid

Compound Description: This compound represents a lower homolog of the GABAB receptor antagonist Saclofen []. Among the chlorinated analogs discussed, it exhibits the strongest antagonistic activity at this receptor.

Compound 8: (2S)-3-Carbamoyl-2-(4-methoxybenzenesulfonamido)propanoic acid

Compound Description: This amino acid-derived sulfonamide has been structurally characterized using X-ray crystallography [].

Compound 9: 2-(4-chlorophenyl)-2-oxoethyl)‐2‐((phenylselanyl)methyl)pyridin‐1‐ium bromide (3C)

Compound Description: This selenium-containing pyridinium salt has shown antioxidant properties in vitro, including reducing protein carbonylation and lipid peroxidation in the liver []. Acute oral toxicity studies in mice suggest low toxicity.

Compound 10: 2-(4-Chlorophenyl)propanoic acid

Compound Description: This compound serves as a starting material in a synthetic route to produce 2-(3-nitrophenyl)propanoic acid and 2-(3-aminophenyl)propanoic acid [].

Compound 11: N-acetylphenylalanylmethionine

Compound Description: This N-acetyl dipeptide was identified as a potential neuraminidase inhibitor through in silico docking simulations and in vitro bioassays [].

Compound 12: Propanoic 3-[(2,5-dimethylphenyl)carbamoyl]-2-(piperazin-1-yl) acid

Compound Description: This molecule was identified as a potential neuraminidase inhibitor based on in silico and in vitro studies []. It exhibited moderate neuraminidase affinity in a concentration-dependent manner.

Compound 13: 3-(propylaminosulfonyl)-4-chlorobenzoic acid

Compound Description: This molecule emerged as a potential neuraminidase inhibitor in in silico and in vitro studies [], demonstrating a competitive inhibition mechanism.

Compound 14: Ascorbic Acid (Vitamin C)

Compound Description: Ascorbic acid, a known antioxidant, was investigated as a potential neuraminidase inhibitor [] and displayed non-competitive inhibition kinetics in the study.

Compound 15: 4-(dipropylsulfamoyl)benzoic acid (Probenecid)

Compound Description: Probenecid, a drug commonly used to treat gout, was also studied for its potential as a neuraminidase inhibitor [] and exhibited a competitive inhibition mechanism.

Compound 16: 3-[4-(Coumarin-3-yl)-1,3-thiazol-2-ylcarbamoyl]propanoic acid Amides

Compound Description: This group of compounds, featuring a coumarin-thiazole scaffold, were synthesized using a parallel solution-phase method [].

Compound 17: 3-((-6-acetamido-3-(ethoxycarbonyl)-5-(pentan-3-yloxy)cyclohex-3-en-1-yl)carbamoyl)-3-hydroxypentanedioic acid

Compound Description: This compound is a degradation product identified in oseltamivir phosphate powder for oral suspension, resulting from an interaction between the active pharmaceutical ingredient and citrate [].

Compound 18: 2-(2-((-6-acetamido-3-(ethoxycarbonyl)-5-(pentan-3-yloxy)cyclohex-3-en-1-yl)amino)-2-oxoethyl)-2-hydroxysuccinic acid

Compound Description: This compound is another degradation product identified in oseltamivir phosphate powder for oral suspension, arising from an interaction between the active pharmaceutical ingredient and citrate [].

Compound 19: (3S)-3-cyclopropyl-3-{2-[(1-{2-[(2,2-dimethylpropyl)(6-methylpyridin-2-yl)carbamoyl]-5-methoxyphenyl}piperidin-4-yl)methoxy]pyridin-4-yl}propanoic acid (SCO-267)

Compound Description: SCO-267 is a novel full agonist of GPR40, a G-protein-coupled receptor involved in glucose regulation. It shows potential for treating type 2 diabetes mellitus by stimulating insulin and incretin secretion [].

Compound 20: 3-(4-[4-([1-(2-chlorophenyl)ethoxy]carbonyl amino)-3-methyl-5-isoxazolyl] benzylsulfanyl) propanoic acid (Ki16425)

Compound Description: Ki16425 acts as a subtype-selective antagonist for EDG-family lysophosphatidic acid (LPA) receptors, particularly LPA1 and LPA3 []. It inhibits LPA-induced responses like guanosine 5'-O-(3-thio)triphosphate binding, DNA synthesis, and cell migration.

Compound 21: 3-amino-3-methyl-N-(2,3,4,5-tetrahydro-2-oxo-1-([2′-(1H-tetrazol-5-yl)(1,1′-biphenyl)-4-yl]methyl)-1H-1-benzazepin-3(R)-yl)-butanamide (L-692,429)

Compound Description: L-692,429 is a benzolactam agonist for the ghrelin receptor [], known to stimulate inositol phosphate turnover.

Compound 22: N-[1(R)-1,2-dihydro-1-ethanesulfonylspiro-3H-indole-3,4′-piperidin)-1′-yl]carbonyl-2-(phenylmethoxy)-ethyl-2-amino-2-methylpropanamide (MK-677)

Compound Description: MK-677 is a spiroindoline sulfonamide agonist for the ghrelin receptor [] and is known to stimulate inositol phosphate turnover.

Compound 23: (+)-6-carbamoyl-3-(2-chlorophenyl)-(2-diethylaminoethyl)-4-trifluoromethyloxindole (SM-130686)

Compound Description: SM-130686 is an oxindole derivative that acts as an agonist for the ghrelin receptor []. It stimulates inositol phosphate turnover and shares a binding site with the endogenous agonist ghrelin.

Compound 24: (±)-6-carbamoyl-3-(2,4-dichlorophenyl)-(2-diethylaminoethyl)-4-trifluoromethyloxindole (SM-157740)

Compound Description: SM-157740, another oxindole derivative, is an agonist of the ghrelin receptor [], stimulating inositol phosphate turnover. It shares a common binding site with the endogenous ligand, ghrelin.

Compound 25: 2-amino-3-(2-hydroxyphenyl)propanoic acid

Compound Description: This unusual amino acid is found in Mutremdamide A, a sulfated cyclic depsipeptide isolated from the marine sponge Theonella swinhoei [].

Compound 26: 2-{[(4-chlorophenyl)methylidene]amino}-3-(1H-indol-3-yl) propanoic acid

Compound Description: This compound is a key intermediate in synthesizing a series of oxazetidine derivatives investigated for their potential in treating neurological disorders [].

Compound 27: N-(2,4-dichlorophenyl)-5-cyano-4-(2-furyl)-2-methyl-1,4-dihydropyridin-3-carboxamides

Compound Description: This series of compounds exhibited anti-exudative and anti-inflammatory properties []. The study focused on understanding their structure-activity relationships.

Compound 28: 4-(acetylamino)-3-[(4-chlorophenyl)thio]-2-methyl-1H-indole-1-acetic acid

Compound Description: This compound is the target product of a synthetic process described in a patent [].

Compound 29: 3-[2-(4-methylphenyl)-2-oxoethyl]-5-(thiophen-2-ylmethylidene)-1,3-thiazolidine-2,4-dione (TD)

Compound Description: This thiazolidinedione derivative exhibits blue luminescence and has potential applications in bioplastic scintillation []. It's blended with polylactic acid (PLA) to create thin films with enhanced luminescent properties.

Compound 30: 3-[2-(4-chlorophenyl)-2-oxoethyl]-5-(thiophen-2-ylmethylidene)-1,3-thiazolidine-2,4-dione (TD)

Compound Description: This thiazolidinedione derivative, similar to its methylphenyl counterpart, demonstrates blue luminescence with potential applications in bioplastic scintillation []. It's blended with PLA to generate thin films with enhanced luminescent characteristics.

Compound 31: (1S-[1α,2α(5Z),3α,4α])-7-[3-[2-[(phenylamino)carbonyl]hydrazino]methyl]-7-oxabicyclo[2.2.1]hept-2-yl]-5-heptenoic acid (SQ 29,548)

Compound Description: SQ 29,548 is a thromboxane receptor antagonist. Studies have investigated its activity in various smooth muscle tissues, exploring potential subclasses of thromboxane receptors [].

Compound 32: 3-[1-(4-chlorobenzyl)-5-fluoro-3-methylindol-2yl]2,2-dimethyl propanoic acid (L655,240)

Compound Description: L655,240 functions as a thromboxane receptor antagonist []. Studies have focused on its effects on different smooth muscle tissues to elucidate potential thromboxane receptor subclasses.

Compound 33: 4-[2-[[(4-chlorophenyl)sulfonyl]amino]ethyl]benzeneacetic acid (BM 13,505)

Compound Description: BM 13,505 acts as a thromboxane receptor antagonist [], and its activity in various smooth muscle tissues has been studied to investigate potential thromboxane receptor subtypes.

Compound 34: (1R-[1α(Z),2β,3β,5α])-(+)-7-[5-[[(1,1'-biphenyl)-4-yl]methoxy]-3-hydroxy-2-(1-piperidinyl)cyclopentyl]-4-heptenoic acid hydrochloride (GR 32,191)

Compound Description: GR 32,191 serves as a thromboxane receptor antagonist []. Its activity profile in different smooth muscle tissues has been studied to explore potential thromboxane receptor subtypes.

Compound 35: 1S-[1α,2α(5Z),3α,4α]-7[[[[(oxaheptyl)amino]acetyl]amino]methyl]-7-oxabicyclo[2.2.1]hept-2-yl]-5-heptenoic acid (SQ 30,741)

Compound Description: SQ 30,741 acts as a thromboxane receptor antagonist [], and research has investigated its effects on various smooth muscle tissues to identify potential thromboxane receptor subtypes.

Compound 36: 3-(6-((4-chlorophenyl)sulfonamido)-5,6,7,8-tetrahydronaphthalen-1-yl)propanoic acid

Compound Description: This compound is a known thromboxane A2 prostanoid (TP) receptor antagonist. Researchers have synthesized derivatives by replacing its carboxylic acid group with substituted cyclopentane-1,3-dione units to explore changes in potency and duration of action [].

Compound 37: 3-(3-(2-((4-chlorophenyl)sulfonamido)ethyl)phenyl)propanoic acid

Compound Description: This compound is a thromboxane A2 prostanoid (TP) receptor antagonist. Researchers have created derivatives by substituting its carboxylic acid group with cyclopentane-1,3-dione units to study the impact on potency and duration of action [].

Compound 38: 1-[(4-chlorophenyl)methyl]-3-[(1,1-dimethylethyl)thio]-α,α-dimethyl-5-(1-methylethyl)-1H-indole-2-propanoic acid (MK886)

Compound Description: MK886 is a selective antagonist of peroxisome proliferator–activated receptor alpha (PPARα) []. It's used to investigate the role of PPARα in mediating the antidepressant-like effects of N-palmitoylethanolamide in a rat model of chronic unpredictable mild stress.

Compound 39: 2-[(4-chlorophenyl-carbamoyl)-methyl]-3-(3,5-di-tert-butyl-4-hydroxyphenyl)-acrylic acid (2C3DHTA)

Compound Description: This novel mercaptoacrylic acid derivative exhibits cytoprotective activity in a rat model of medication-induced enteropathy []. It functions as a hydrogen sulfide (H2S) donor, mitigating oxidative stress and normalizing NO-synthase activity in the small intestine.

Compound 40: N-{2-[3-chloro-2-(2- chlorophenyl)-4-oxoazetidin-1-ylamino]-2-oxoethyl}benzamide

Compound Description: This 2-azetidinone derivative exhibited the most potent antimicrobial activity among a series of synthesized compounds []. The study aimed to explore structure-activity relationships for antimicrobial and anticancer activities.

Compound 41: (benzyl 4-(4-chlorophenyl)-5-cyano-6-({2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}thio)-2-methyl-1,4-dihydropyridine-3-carboxylate)

Compound Description: This compound is a sulfur-containing 1,4-dihydropyridine that demonstrated notable hepatoprotective activity in a rat model of tetrachloromethane-induced acute liver damage []. It effectively reduced blood levels of liver injury markers, suggesting potential as a candidate for further preclinical studies.

Compound 42: 4-(cyanomethyl)-2-ethoxybenzoic acid

Compound Description: This compound is an impurity identified in Repaglinide, an anti-diabetic drug []. It was isolated and characterized during an investigation of impurities in Repaglinide bulk drug batches.

Properties

CAS Number

1221724-63-5

Product Name

3-{[2-(2-Chlorophenyl)-2-oxoethyl]carbamoyl}propanoic acid

IUPAC Name

4-[[2-(2-chlorophenyl)-2-oxoethyl]amino]-4-oxobutanoic acid

Molecular Formula

C12H12ClNO4

Molecular Weight

269.68 g/mol

InChI

InChI=1S/C12H12ClNO4/c13-9-4-2-1-3-8(9)10(15)7-14-11(16)5-6-12(17)18/h1-4H,5-7H2,(H,14,16)(H,17,18)

InChI Key

SIGFFHXHUVOAPQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)CNC(=O)CCC(=O)O)Cl

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CNC(=O)CCC(=O)O)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.